In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1-(2-Butoxy-5-methylphenyl)ethanone
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1-(2-Butoxy-5-methylphenyl)ethanone
Executive Summary
1-(2-Butoxy-5-methylphenyl)ethanone is a heavily functionalized aromatic ketone that serves as a versatile building block in organic synthesis and drug discovery. Featuring an ortho-butoxy ether linkage and a meta-methyl group relative to the ether, this compound provides a unique electronic topology. It is highly valuable for the synthesis of chalcones, Mannich bases, and heterocyclic active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic reactivity, and field-proven synthetic protocols.
Physicochemical Profiling
Understanding the physical and chemical parameters of 1-(2-Butoxy-5-methylphenyl)ethanone is critical for predicting its behavior in reaction mixtures, purification systems, and biological assays. The quantitative data below summarizes its core properties.
| Property | Value | Structural Significance |
| Chemical Name | 1-(2-Butoxy-5-methylphenyl)ethanone | IUPAC standard nomenclature. |
| CAS Registry Number | 1155467-77-8 | Unique numerical identifier. |
| Molecular Formula | C13H18O2 | Indicates a highly lipophilic hydrocarbon backbone. |
| Molecular Weight | 206.28 g/mol | Falls within the optimal range for fragment-based drug design. |
| MDL Number | MFCD12181085 | Database cross-reference identifier. |
| Hydrogen Bond Donors | 0 | Lacks acidic protons (unlike its phenolic precursor). |
| Hydrogen Bond Acceptors | 2 | Carbonyl oxygen and ether oxygen. |
| Rotatable Bonds | 5 | Confers conformational flexibility to the aliphatic butoxy chain. |
Electronic Topology & Chemical Reactivity
The reactivity of 1-(2-Butoxy-5-methylphenyl)ethanone is governed by the "push-pull" electronic effects of its substituents. The acetyl group (-COCH3) acts as an electron-withdrawing group (-M effect), deactivating the ring and directing incoming electrophiles to the meta position. Conversely, the butoxy group (-O-Bu) is strongly electron-donating via resonance (+M effect), which activates the ring and directs ortho/para. The methyl group (-CH3) provides weak inductive donation (+I).
This specific arrangement makes the alpha-carbon of the acetyl group highly susceptible to enolization and subsequent nucleophilic attack (e.g., Aldol condensations), while the aromatic ring remains selectively primed for Electrophilic Aromatic Substitution (EAS) at positions para to the butoxy ether[1].
Diagram 1: Electronic topology and logical reactivity nodes of the target molecule.
Synthetic Methodology: The Williamson Ether Pathway
The most efficient, field-proven method for synthesizing 1-(2-Butoxy-5-methylphenyl)ethanone is via the Williamson Ether Synthesis[2]. This involves the SN2 displacement of a primary alkyl halide (1-bromobutane) by the phenoxide anion of 2-hydroxy-5-methylacetophenone (CAS: 1450-72-2)[3].
Causality in Experimental Design
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Base Selection (K2CO3): Potassium carbonate is a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~10) to form the nucleophilic phenoxide, but not strong enough to deprotonate the alpha-carbon of the acetyl group (pKa ~19). This precise basicity prevents unwanted self-aldol condensation side reactions[4].
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Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively but leaves the phenoxide anion "naked" and highly reactive, drastically accelerating the SN2 kinetics[2].
Diagram 2: Step-by-step workflow of the Williamson Ether Synthesis.
Step-by-Step Protocol
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Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylacetophenone (1.0 equiv, 10 mmol)[5].
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Solvation & Deprotonation: Dissolve the starting material in 50 mL of anhydrous DMF. Add finely powdered, anhydrous K2CO3 (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will turn deep yellow).
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Alkylation: Add 1-bromobutane (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes.
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70°C in an oil bath for 4-6 hours.
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Self-Validating In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting phenol is highly polar and UV-active (low Rf). The successful formation of the product is validated by the appearance of a new, higher Rf spot, confirming the loss of the hydrogen-bonding hydroxyl group.
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Workup & Purification: Cool the mixture to room temperature and quench with 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Post-Reaction Validation: Confirm product identity via 1H NMR. The disappearance of the phenolic -OH singlet (typically at ~12.0 ppm due to intramolecular hydrogen bonding) and the emergence of a triplet at ~4.0 ppm (corresponding to the -O-CH2- protons of the butoxy group) serves as absolute confirmation of successful etherification.
Downstream Pharmaceutical Applications
Once synthesized, 1-(2-Butoxy-5-methylphenyl)ethanone acts as a highly versatile scaffold. The acetyl group can undergo Claisen-Schmidt condensations with substituted benzaldehydes to yield chalcones. These chalcone derivatives, particularly those with alkoxy substitutions, are frequently investigated for their anti-inflammatory properties and as precursors to heterocyclic compounds like pyrimidines and pyrazoles in advanced drug discovery programs[1].
References
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BLD Pharm. 1-(2-Butoxy-5-methylphenyl)ethanone Product Specification (CAS: 1155467-77-8). Retrieved from
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ChemicalBook. 1-(2-Hydroxy-5-methylphenyl)ethanone Properties and Preparation. Retrieved from 3
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NIST WebBook. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from 5
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Master Organic Chemistry. The Williamson Ether Synthesis: SN2 Mechanism and Solvent Effects. Retrieved from 2
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Chemistry LibreTexts. Williamson Ether Synthesis: Planning and Limitations. Retrieved from 4
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ResearchGate. Synthesis and reactivity of some Mannich bases derived from 2-hydroxy-5-methylacetophenone. Retrieved from 1
